molecular formula C15H15NO3S B122834 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 221615-75-4

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Numéro de catalogue B122834
Numéro CAS: 221615-75-4
Poids moléculaire: 289.4 g/mol
Clé InChI: YBFHILNBYXCJKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is a chemical compound with the CAS Number: 221615-75-4 . It has a molecular weight of 289.36 . This compound is an important intermediate for the synthesis of Etoricoxib , a pharmaceutical active ingredient belonging to the class of COX-2 inhibitors . Etoricoxib has been on the market since 2002 under the trade name Arcoxia .


Synthesis Analysis

The synthesis of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” involves several steps . The process starts with the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride. This is followed by the conversion of 4-(methylthio)benzyl chloride with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile. The 4-(methylthio)phenylacetonitrile is then condensed with a 6-methylnicotinic ester to give 3-2-(2-(methylthio)phenyl)-2-cyanoacetylpyridine. This compound is then hydrolyzed and decarboxylated under acidic conditions to give 3-2-(4-(methylthio)phenyl)acetylpyridine. Finally, this compound is oxidized to give the end product .


Molecular Structure Analysis

The molecular formula of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is C15H15NO3S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” include conversion, condensation, hydrolysis, decarboxylation, and oxidation .


Physical And Chemical Properties Analysis

The physical form of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is solid and it should be stored at room temperature .

Applications De Recherche Scientifique

Pharmaceutical Research

This compound is utilized in the pharmaceutical industry as a reference standard or impurity standard in the development and quality control of pharmaceutical products . It serves as a benchmark to ensure the purity, potency, and consistency of active pharmaceutical ingredients (APIs).

Mécanisme D'action

As an intermediate in the synthesis of Etoricoxib, “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” contributes to the analgesic and anti-inflammatory action of the final pharmaceutical product .

Safety and Hazards

The safety information for “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Orientations Futures

The synthesis of “1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone” is an active area of research, with ongoing efforts to improve the efficiency and safety of the process . As an important intermediate in the production of COX-2 inhibitors, advancements in its synthesis could have significant implications for the pharmaceutical industry .

Propriétés

IUPAC Name

1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFHILNBYXCJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432937
Record name 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

CAS RN

221615-75-4
Record name 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221615-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221615754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(6-METHYLPYRIDIN-3-YL)-2-(4-(METHYLSULFONYL)PHENYL)ETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCYJMCPV68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A Schlenk reaction tube anhydrified beforehand provided with magnetic anchor was loaded with tri-tert-butyl-phosphonium tetrafluoborate (5.4 mg; 18.5 μmol), Pd(OAc)2 (2.1 mg; 9.2 μmol), 4-bromophenylmethylsulfone (130.4 mg; 0.55 mmol), 1-(6-methylpyridin-3-yl)ethanone of formula (II) (50 mg; 0.37 mmol) and was closed with a septum. The vessel was degassed by 3 argon cycles, then 2 ml anhydrous toluene were added with a syringe. T-BuOK (165.7 mg; 1.48 mmol) was added in portions and the solution was heated to 80° C. for 16 hours. The mixture was diluted with a saturated solution of NaHCO3 (20 mL) and extracted with AcOEt (3×20 mL). The combined organic phases were washed with an aqueous solution saturated with NaHCO3 (20 mL), anhydrified on MgSO4 and concentrated in a vacuum. The residue was purified by flash chromatography using AcOEt/cyclohexane as eluent in a gradient from 5:5 to 10:0. 32.1 mg product were obtained, for a molar yield of 30% as a white crystalline solid.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
130.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( II )
Quantity
50 mg
Type
reactant
Reaction Step Four
[Compound]
Name
T-BuOK
Quantity
165.7 mg
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
2.1 mg
Type
catalyst
Reaction Step Seven
Yield
30%

Synthesis routes and methods II

Procedure details

Pd(acac)2 (6.1 mg, 0.02 mmol, 0.5 mol %) and Xantphos (23.2 mg, 0.04 mmol, 1 mol o) are introduced into a flared flask provided with coolant. 4-bromophenylmethylsulfone of formula (III, X═Br) (1.17 g, 5 mmol), acetylpicoline of formula (II) (541 mg, 4 mmol) and K3PO4 (2.55 g, 12.0 mmol, 3 eq) are added thereto. Once the argon atmosphere has been stabilized with vacuum-argon cycles, anhydrous and degassed NMP (15 ml) is added with a syringe. The mixture is then kept stirred under stirring in an argon atmosphere for 18 h at 100° C. The conversion is quantitative. The reaction mixture is diluted with a saturated solution of NaHCO3 (50 mL) and extracted with AcOEt (4×50 mL). The combined organic phases were washed with an aqueous solution saturated with NaHCO3 (30 mL), anhydrified on MgSO4 and concentrated in a vacuum. The residue was purified by silica gel chromatography using AcOEt/cyclohexane as eluent in a gradient from 5:5 to 10:0. 1.05 g product were obtained, for a molar yield of 91% as a white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
541 mg
Type
reactant
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
23.2 mg
Type
reactant
Reaction Step Two
Quantity
6.1 mg
Type
catalyst
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

1-(6-methylpyridin-3-yl)ethanone 1 (50 g, 370 mmol), 1-bromo-4-(methylsulfonyl)benzene 2 (87 g, 370 mmol), potassium phosphate (235.6 g, 3 equiv, 1.11 mol), palladium(II) acetate (125 mg, 0.15mol, 557 μmol), Xantphos (161 mg, 0.075% mol, 278 μmol) and N,N′-dimethylformamide (300 ml, 6 vol) were introduced in the order into a 2000 ml flask provided with mechanical stirring, thermometer and coolant, at 25° C. and under a nitrogen atmosphere. The reaction mixture was stirred at 25° C. and subject to three cycles of vacuum and nitrogen, then it was heated to 85° C. and stirred at such temperature for 27 h. The reaction mixture was then quenched to 45° C. and the stirring was stopped, promoting the separation of an aqueous phase that was removed by suction siphoning with the aid of vacuum. The resulting higher mixture was diluted with water (600 ml, 12 vol) and was quenched to 3° C. After 2 h stirring at such temperature, the resulting suspension was filtered and the product was washed with water (4×200 ml, 4×4 vol) and dried at 60° C. in vacuum, yielding the raw 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of formula (I) (89.1 g, 83.2%) as a yellow solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
235.6 g
Type
reactant
Reaction Step One
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a four-neck round-bottom 250 ml flask equipped with mechanical stirring and condenser were added at 20-25° C. and under nitrogen atmosphere Xantphos, palladium acetate, tripotassium phosphate trihydrate, PVP, 4-bromophenyl methyl sulfone, 5-acetyl-2-methyl pyridine, water (50.00 ml). A vacuum/nitrogen cycle was repeated for at least three times at 20-25° C. The resulting reaction mixture was heated up to 85-90° C. and stirred for at least 24 h. The reaction mixture was transferred in an other recipient then cooled down to 40-50° C. and diluted with water (400 ml). The resulting mixture was stirred at 40-45° C. for 15 min and cooled down to −5-0° C. The resulting reaction mixture was stirred at −5-0° C. for at least 2 h, then it was filtered and the cake was washed with water (3×100 ml) and dried at 65-70° C. under reduced pressure to afford a crude product of formula (I) as a yellow solid (48.3 g). yield: 90.1%, Purity: 75.7% by HPLC A %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Yield
90.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Reactant of Route 5
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Q & A

Q1: What is the primary application of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in medicinal chemistry?

A1: This compound serves as a vital building block in the synthesis of COX-2 inhibitors. [] While not an active pharmaceutical itself, its unique structure allows chemists to further elaborate and optimize molecules for desired pharmacological properties.

Q2: Can you describe a specific synthetic route used to prepare 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone?

A2: One reported method involves a five-step sequence. [] Starting with 4-(methylthio)benzyl alcohol, it undergoes chlorination, cyanation, condensation with 6-methylnicotinic ester, hydrolysis/decarboxylation, and finally oxidation to yield the target compound. Palladium-catalyzed α-arylation of a heteroaromatic ketone derivative is another route that has been explored. []

Q3: What are some of the advantages of the described synthetic routes?

A3: The five-step procedure [] utilizes readily available starting materials and reagents, potentially making it amenable to large-scale production. On the other hand, the palladium-catalyzed route [] may offer benefits in terms of reaction efficiency and atom economy, though details on its scalability are not provided in the abstracts.

Q4: The abstracts mention "COX-2 inhibitors." Could you elaborate on their significance?

A4: COX-2 inhibitors belong to the larger class of non-steroidal anti-inflammatory drugs (NSAIDs). They are sought after for their analgesic (pain-relieving) and anti-inflammatory effects, finding use in conditions such as arthritis. []

Q5: Are there any patents related to 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone or its synthetic methods?

A5: Yes, at least two patents related to the compound and its synthesis have been filed. One patent focuses on the compound itself and its method of preparation as a starting material for COX-2 inhibitors [], while the other describes a specific five-step synthetic process for the compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.